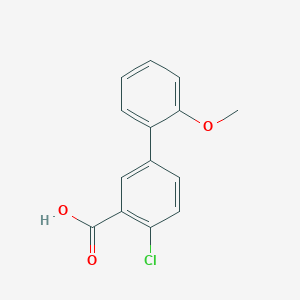
2-Chloro-5-(2-methoxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2-methoxyphenyl)benzoic acid, 95% (2-CMB-95%) is an organic compound belonging to the class of aromatic carboxylic acids. It is a white, crystalline solid with a molecular weight of 247.60 g/mol and a melting point of 135-136°C. 2-CMB-95% is used as a reagent in various organic syntheses and has been studied for its potential applications in scientific research.
Wirkmechanismus
2-CMB-95% is known to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for the transmission of signals between nerve cells. By inhibiting AChE, 2-CMB-95% can increase the levels of acetylcholine in the body, which can lead to increased nerve transmission and improved cognitive function.
Biochemical and Physiological Effects
2-CMB-95% has been studied for its potential effects on biochemical and physiological processes. It has been found to have a protective effect on cells by inhibiting the formation of reactive oxygen species (ROS). It has also been found to reduce inflammation and oxidative stress, and to have anti-cancer and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-CMB-95% has several advantages when used in laboratory experiments. It is relatively stable and has a high purity of 95%, which makes it ideal for use in experiments. However, it is also relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
The potential applications of 2-CMB-95% are still being explored. Some potential future directions include the development of new drugs and therapies based on its mechanism of action, further research into its biochemical and physiological effects, and the development of new synthetic methods for its production. Additionally, further research into its potential toxicity and safety profile is needed.
Synthesemethoden
2-CMB-95% can be synthesized by a method known as the Friedel-Crafts reaction. This involves the reaction of an aromatic carboxylic acid, such as benzoic acid, with a chlorinating agent, such as thionyl chloride, in the presence of an Lewis acid catalyst, such as aluminium chloride. The reaction produces 2-chlorobenzoic acid, which can then be further reacted with 2-methoxyphenol to produce 2-CMB-95%.
Wissenschaftliche Forschungsanwendungen
2-CMB-95% has been studied for its potential applications in scientific research, specifically in the fields of biochemistry and physiology. It has been used to study the mechanism of action of enzymes, as well as to study the biochemical and physiological effects of drugs and other compounds.
Eigenschaften
IUPAC Name |
2-chloro-5-(2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDLYUUPWWTRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681195 |
Source


|
| Record name | 4-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1183062-15-8 |
Source


|
| Record name | 4-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














